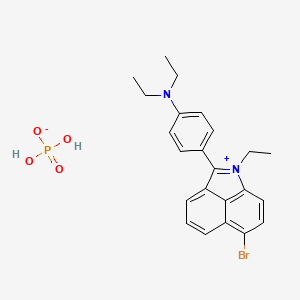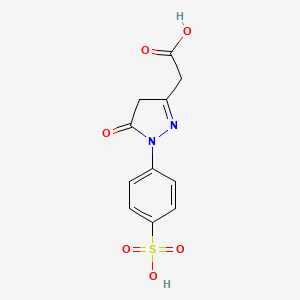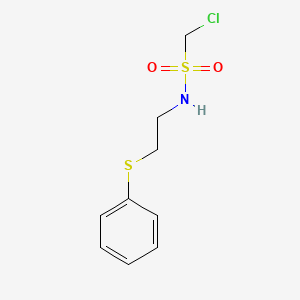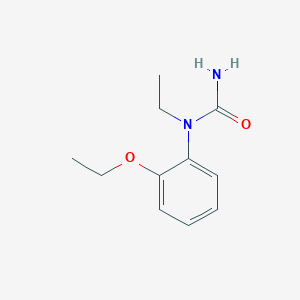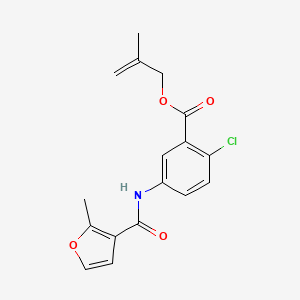
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester is a complex organic compound with a unique structure. This compound is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a furanyl group, which is further modified by a carbonyl and an amino group. The esterification with 2-methyl-2-propenyl adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester typically involves multiple steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the chlorine atom at the 2-position.
Introduction of the Furanyl Group: The 2-methyl-3-furanyl group is introduced through a Friedel-Crafts acylation reaction, where the furanyl compound reacts with the chlorinated benzoic acid derivative in the presence of a Lewis acid catalyst.
Amidation: The carbonyl group is introduced via an amidation reaction, where the furanyl compound is reacted with an amine to form the amide linkage.
Esterification: Finally, the esterification with 2-methyl-2-propenyl alcohol is carried out under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the benzoic acid core can be substituted by nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a useful probe for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid core.
Furanyl compounds: Molecules containing the furanyl group, which can have different functional groups attached.
Esters: Various esters with different alcohol components.
Uniqueness
The uniqueness of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester lies in its combination of functional groups and structural complexity
Properties
CAS No. |
178869-92-6 |
|---|---|
Molecular Formula |
C17H16ClNO4 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-methylprop-2-enyl 2-chloro-5-[(2-methylfuran-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-10(2)9-23-17(21)14-8-12(4-5-15(14)18)19-16(20)13-6-7-22-11(13)3/h4-8H,1,9H2,2-3H3,(H,19,20) |
InChI Key |
IIBHIDFKZHCKDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


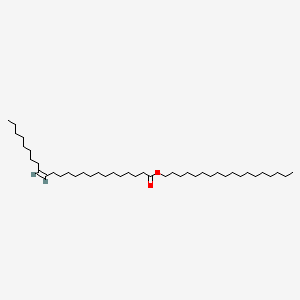

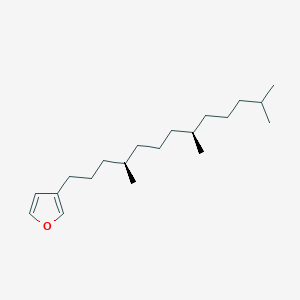
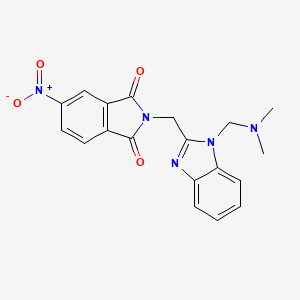
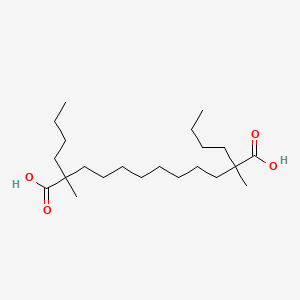
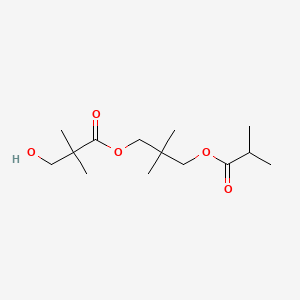
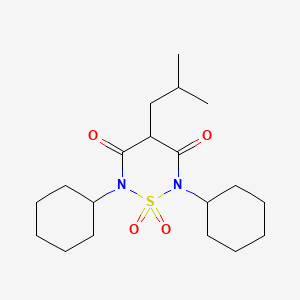

![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
